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molecular formula C16H17FN2O5S B8616983 2-(3-Cyclohexyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzene-1-sulfonyl fluoride CAS No. 59651-57-9

2-(3-Cyclohexyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzene-1-sulfonyl fluoride

Cat. No. B8616983
M. Wt: 368.4 g/mol
InChI Key: RQRAFOLFXJQTLB-UHFFFAOYSA-N
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Patent
US04042397

Procedure details

Malonyldichloride (168 g, 1.2 mole) was added with stirring to N-cyclohexyl-N'-(2-fluorosulphonylphenyl)urea (270 g, 0.9 mole) in dry chloroform (1500 ml). This mixture was heated for 6 hours at 40°-50° C. and then cooled below 20° C., whereupon 300 ml of methanol were added cautiously. The reaction mixture was then evaporated under reduced pressure yielding 253 g of 1-cyclohexyl-3-(2-fluorosulphonylphenyl)barbituric acid. This sulphofluoride was converted into the sulphonamide as described under b) with a nearly quantitative yield.
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:6])[CH2:2][C:3](Cl)=[O:4].[CH:8]1([NH:14][C:15]([NH:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=2[S:24]([F:27])(=[O:26])=[O:25])=[O:16])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.CO>C(Cl)(Cl)Cl>[CH:8]1([N:14]2[C:3](=[O:4])[CH2:2][C:1](=[O:6])[N:17]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=3[S:24]([F:27])(=[O:26])=[O:25])[C:15]2=[O:16])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
168 g
Type
reactant
Smiles
C(CC(=O)Cl)(=O)Cl
Step Two
Name
Quantity
270 g
Type
reactant
Smiles
C1(CCCCC1)NC(=O)NC1=C(C=CC=C1)S(=O)(=O)F
Name
Quantity
1500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated for 6 hours at 40°-50° C.
Duration
6 h
ADDITION
Type
ADDITION
Details
were added cautiously
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N1C(=O)N(C(=O)CC1=O)C1=C(C=CC=C1)S(=O)(=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 253 g
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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